molecular formula C8H5Br2N B13863860 3-(Dibromomethyl)benzonitrile

3-(Dibromomethyl)benzonitrile

Cat. No.: B13863860
M. Wt: 274.94 g/mol
InChI Key: IRWGDVHKYFTVKR-UHFFFAOYSA-N
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Description

3-(Dibromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where two bromine atoms are attached to the methyl group at the meta position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dibromomethyl)benzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-(bromomethyl)benzonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Dibromomethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Reagents like LiAlH4 in dry ether or NaBH4 in methanol.

    Oxidation: Reagents like KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 3-(bromomethyl)benzonitrile.

    Oxidation: Formation of 3-(dibromomethyl)benzaldehyde or 3-(dibromomethyl)benzoic acid.

Mechanism of Action

The mechanism of action of 3-(Dibromomethyl)benzonitrile involves its reactivity towards nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, which can result in the inhibition of enzyme activity or the modification of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and versatility in chemical reactions. The presence of two bromine atoms enhances its electrophilicity, making it a valuable intermediate in various synthetic pathways. Its ability to undergo multiple types of reactions, including nucleophilic substitution, reduction, and oxidation, further distinguishes it from similar compounds .

Properties

IUPAC Name

3-(dibromomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWGDVHKYFTVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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